Cyclophosphamide Cyclophosphamide Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.
Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity.
Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.
Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Brand Name: Vulcanchem
CAS No.: 6055-19-2
VCID: VC20778308
InChI: InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
SMILES: C1CNP(=O)(OC1)N(CCCl)CCCl.O
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol

Cyclophosphamide

CAS No.: 6055-19-2

Cat. No.: VC20778308

Molecular Formula: C7H15Cl2N2O2P

Molecular Weight: 261.08 g/mol

* For research use only. Not for human or veterinary use.

Cyclophosphamide - 6055-19-2

CAS No. 6055-19-2
Molecular Formula C7H15Cl2N2O2P
Molecular Weight 261.08 g/mol
IUPAC Name N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
Standard InChI Key CMSMOCZEIVJLDB-UHFFFAOYSA-N
SMILES C1CNP(=O)(OC1)N(CCCl)CCCl.O
Canonical SMILES C1CNP(=O)(OC1)N(CCCl)CCCl
Boiling Point 336 °C
Colorform LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION
Crystalline solid
Flash Point 113 °C c.c.
Melting Point 106 to 113 °F (NTP, 1992)
48-49
49.5-53 °C
41 - 45 °C
49.5 - 53 °C

Chemical Classification and Identification

Cyclophosphamide is classified as a nitrogen mustard alkylating agent with the molecular formula C₇H₁₅Cl₂N₂O₂P and a molecular weight of 261.09 . It is marketed under several trade names including Cytoxan®, Neosar®, and Procytox (in Canada) . As a small molecule compound, cyclophosphamide belongs to both approved and investigational drug categories . It was developed in the 1950s, emerging from research on mustard gas derivatives following observations of their effects on lymphatic tissue and bone marrow during and after World War I . Yale University researchers discovered the first alkylating agent derived from mustard gas, which eventually led to the development of cyclophosphamide as a therapeutic agent .

Mechanism of Action

Cyclophosphamide functions as a prodrug that requires metabolic activation in the liver to form active compounds including aldophosphamide . Its cytotoxic effects stem from its ability to add alkyl groups to the guanine base of DNA molecules, which prevents proper linking of the double helix strands . This mechanism results in DNA breakage and inhibits cancer cell multiplication through several pathways:

  • Cross-linking of DNA strands, preventing DNA replication

  • Addition of methyl or other alkyl groups to DNA molecules, causing miscoding

  • Induction of cellular apoptosis (programmed cell death)

As a cell cycle-nonspecific agent, cyclophosphamide can affect cells at any phase of the cell cycle . The drug's effectiveness correlates with cell division rates - the faster cells divide, the more susceptible they are to cyclophosphamide's cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of cyclophosphamide has been well-documented through clinical studies. After intravenous administration, cyclophosphamide distributes rapidly throughout the body, occupying approximately 64% of body weight . The plasma half-life in patients without prior drug exposure averages 6.5 hours .

Metabolism characteristics include:

  • Limited urinary excretion of intact drug (≤20% regardless of dose)

  • Significant protein binding of alkylating metabolites (56% bound to plasma proteins)

  • Primary excretion route through urine (68% of administered dose)

  • Negligible excretion through breath or feces

Importantly, the metabolic profile shows notable variations with repeated administration. In a five-day consecutive administration regimen, researchers observed that cyclophosphamide half-life decreased while peak alkylating levels increased by the fifth day compared to the first day, suggesting potential metabolic adaptation .

Drug Interactions and Special Considerations

Pharmacokinetic studies have revealed significant interaction patterns:

  • Allopurinol significantly prolongs cyclophosphamide half-life

  • Prednisolone treatment shows no significant effect on cyclophosphamide metabolism

  • The impact of hepatic metastases remains unclear from available data

  • Renal function substantially impacts drug clearance, with moderate renal failure associated with prolonged retention of alkylating metabolites and increased toxicity

Therapeutic Applications

Cyclophosphamide has received FDA approval for a wide range of malignancies and has established use in autoimmune conditions. The drug's versatility is evident in its approved applications:

Oncological Applications

Cyclophosphamide is FDA-approved for treating multiple malignancies including:

  • Lymphoproliferative disorders: Hodgkin's and non-Hodgkin's lymphoma, Burkitt's lymphoma, chronic lymphocytic leukemia (CLL)

  • Myeloid malignancies: Chronic myelocytic leukemia (CML), acute myelocytic leukemia (AML)

  • Solid tumors: Breast cancer, testicular cancer, endometrial cancer, ovarian cancer, lung cancer

  • Pediatric malignancies: Neuroblastoma, retinoblastoma, rhabdomyosarcoma, Ewing's sarcoma

Autoimmune Applications

Among its non-oncological applications, cyclophosphamide has shown efficacy in:

  • Systemic sclerosis-associated interstitial lung disease (SSc-ILD)

  • Conditioning regimens preparing patients for bone marrow transplantation

Combination Therapies

Cyclophosphamide often demonstrates enhanced efficacy when combined with other therapeutic agents. Notable combination approaches include:

  • Combination with rituximab for Waldenstrom's macroglobulinemia treatment

  • Addition of dexamethasone to form the DRC regimen for enhanced therapeutic effect

Clinical Evidence and Efficacy

Efficacy in Systemic Sclerosis-Associated Interstitial Lung Disease

A systematic review and meta-analysis evaluated cyclophosphamide's efficacy in treating systemic sclerosis-associated interstitial lung disease (SSc-ILD) . Five studies were included, comprising two randomized controlled trials comparing cyclophosphamide to placebo and three studies (one randomized controlled trial and two retrospective case-control studies) comparing cyclophosphamide to mycophenolate .

Key findings from placebo-controlled studies include:

  • A 2.83% reduction in the decline of forced vital capacity (FVC) at 12 months (95% confidence interval: 0.80-4.87) with low evidence quality

  • Significant improvements in breathlessness as measured by the Transition Dyspnea Index (mean difference: 2.90; 95% CI: 1.94-3.86), exceeding the minimum clinically important difference of 1, with moderate evidence quality

  • Reduction in disability as measured by the Health Assessment Questionnaire-Disability Index (mean difference: -0.16; 95% CI: -0.28 to -0.04), meeting the minimum clinically important difference of -0.14, with moderate evidence quality

When compared to mycophenolate, findings suggested:

Differences in diffusing capacity of the lung for carbon monoxide (DLCO) % predicted favoring mycophenolate at 6 months

Dosage and Administration

Cyclophosphamide can be administered through multiple routes, including:

  • Intravenous administration: Doses ranging from 6 to 80 mg/kg have been studied in clinical research

  • Oral administration: Available in tablet form for certain regimens

Treatment scheduling follows specific cyclical patterns based on cancer cell type, division rate, and optimal drug efficacy timing . The administration can be single-agent or part of multi-drug regimens, with dosing adjusted according to indication, patient characteristics, and concurrent medications.

Special Populations and Considerations

Renal Function

Patients with moderate renal failure require careful monitoring and potential dose adjustment, as impaired kidney function has been associated with prolonged retention of alkylating metabolites in plasma and increased toxicity .

Drug Interactions

Significant interactions that affect cyclophosphamide metabolism include:

  • Allopurinol: Prolongs cyclophosphamide half-life

  • Enzyme-inducing drugs: Can alter the rate of metabolism, although the total concentration-time product remains relatively constant

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